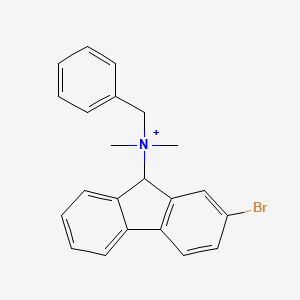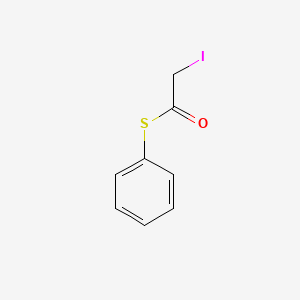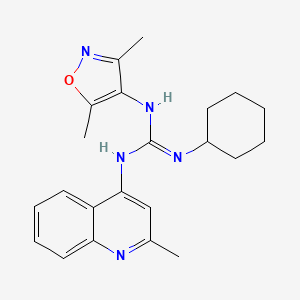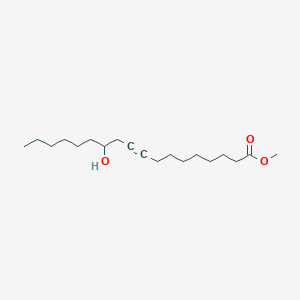
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the nitrophenyl group and dimethyl substitutions on the pyrrole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with 2,4-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of 2-nitrobenzaldehyde reacts with the pyrrole ring, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-1-(2-nitrophenyl)thio]benzene: Similar structure but with a thio group instead of a pyrrole ring.
2,4-Dimethyl-1-(2-nitrophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring.
2,4-Dimethyl-1-(2-nitrophenyl)thiazole: Contains a thiazole ring instead of a pyrrole ring.
Uniqueness
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitrophenyl group and the dimethyl substitutions on the pyrrole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
65974-61-0 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-(2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-10(2)13(8-9)11-5-3-4-6-12(11)14(15)16/h3-8H,1-2H3 |
InChI 键 |
ILLGAVLXJBEMDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN1C2=CC=CC=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)

![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)





![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
